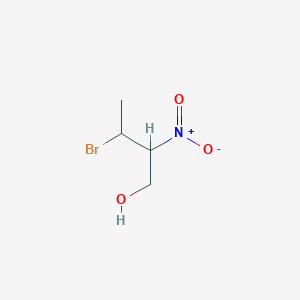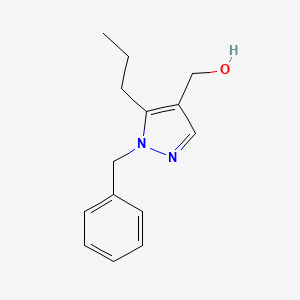![molecular formula C12H15ClOS B8487014 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one](/img/structure/B8487014.png)
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one
Vue d'ensemble
Description
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one is an organic compound that belongs to the class of cyclopentathiophenes This compound is characterized by the presence of a chloro group, a dimethyl-substituted cyclopentathiophene ring, and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the chlorination of a precursor compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the impact on workers and the environment.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1-(5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone
- 3-Chloro-1-(5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butan-1-one
Uniqueness
Compared to similar compounds, 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one has unique structural features that may confer distinct chemical and biological properties. Its specific arrangement of functional groups and ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H15ClOS |
|---|---|
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C12H15ClOS/c1-12(2)6-8-5-10(9(14)3-4-13)15-11(8)7-12/h5H,3-4,6-7H2,1-2H3 |
Clé InChI |
LWTOCVPMOQGEPT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C1)SC(=C2)C(=O)CCCl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzylsulfanyl)-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B8486942.png)
![1-{5-[(Propan-2-yl)oxy]pyridin-2-yl}piperidin-4-ol](/img/structure/B8486950.png)

![7-fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B8486959.png)



![4,4,5,5-Tetramethyl-2-(2,2,4-trifluorobenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B8486969.png)

![Lithium, [4-(1,1-dimethylethyl)phenyl]-](/img/structure/B8486980.png)

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-,methyl ester](/img/structure/B8487003.png)

